tert-butyl 3-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines
Preparation Methods
The synthesis of tert-butyl 3-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving suitable precursors.
Introduction of the Triazole Group: The 1,2,3-triazole moiety can be introduced using click chemistry, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst.
Protection and Functionalization: The tert-butyl group is introduced to protect the carboxylate functionality, and the trimethylsilyl group is added to enhance the compound’s stability and reactivity.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to achieve high yields and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
tert-Butyl 3-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The unique structural properties of the compound make it suitable for use in the development of novel materials with specific properties.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Catalysis: The compound’s functional groups can be utilized in catalytic reactions to facilitate the formation of complex molecules.
Mechanism of Action
The mechanism of action of tert-butyl 3-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The triazole moiety can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and selectivity. The azetidine ring can also contribute to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
tert-Butyl 3-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-(methylsulfonyl)oxy-1-azetanecarboxylate: This compound has a similar azetidine core but different functional groups, which can lead to variations in reactivity and applications.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound features an indole moiety and different functional groups, highlighting the diversity of azetidine derivatives.
Properties
IUPAC Name |
tert-butyl 3-(4-trimethylsilyltriazol-1-yl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O2Si/c1-13(2,3)19-12(18)16-7-10(8-16)17-9-11(14-15-17)20(4,5)6/h9-10H,7-8H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFRFDZIROQVEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2C=C(N=N2)[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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